3-phenyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)propanamide

Description

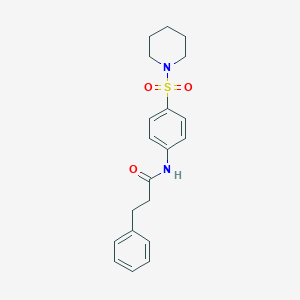

3-Phenyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)propanamide (CAS: 6408-77-1) is a sulfonamide-containing propanamide derivative with a molecular formula of C₂₀H₂₄N₂O₃S₂ and a molecular weight of 404.6 g/mol . Its structure features a phenyl-substituted propanamide core linked to a para-sulfonylated phenyl group, where the sulfonyl group is bonded to a piperidine ring.

Properties

IUPAC Name |

3-phenyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c23-20(14-9-17-7-3-1-4-8-17)21-18-10-12-19(13-11-18)26(24,25)22-15-5-2-6-16-22/h1,3-4,7-8,10-13H,2,5-6,9,14-16H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEZRHNEMBRYPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)propanamide typically involves the reaction of 4-(piperidin-1-ylsulfonyl)aniline with 3-phenylpropanoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- Recent studies have indicated that derivatives of piperidine, including compounds similar to 3-phenyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)propanamide, exhibit significant antibacterial and antifungal properties. For instance, research has shown that modifications to the piperidine structure can lead to increased efficacy against resistant strains of bacteria and fungi .

-

Analgesic Properties

- Compounds with a similar structure have been explored for their analgesic effects. The piperidine moiety is often associated with pain relief mechanisms, making this compound a candidate for further investigation in pain management therapies.

-

CNS Activity

- The central nervous system (CNS) effects of piperidine derivatives are well-documented. This compound may possess CNS depressant properties, which could be beneficial in treating anxiety or sleep disorders. Studies have suggested that modifications to the piperidine structure can significantly alter its CNS activity .

Table 1: Summary of Pharmacological Studies on Piperidine Derivatives

Potential for Drug Development

The unique structural features of this compound make it a promising candidate for drug development:

- Modification Potential : The compound serves as a template for further modifications to enhance its pharmacological profile.

- Targeted Therapy : Given its diverse biological activities, it could be developed into targeted therapies for infections or pain management.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)propanamide involves its interaction with specific molecular targets. For instance, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Research Implications

- Structure-Activity Relationships : The direct sulfonamide linkage in the target compound may optimize steric interactions with enzymatic targets compared to ethoxy-linked analogs .

- Metabolic Stability : Piperidine-containing sulfonamides generally exhibit better metabolic stability than thiourea or sulfanyl derivatives .

Biological Activity

3-phenyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)propanamide, also known by its CAS number 315671-06-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C20H24N2O3S

- Molecular Weight : 372.48 g/mol

The compound primarily acts as a dihydrofolate reductase (DHFR) inhibitor , which is crucial for DNA synthesis. By binding to the active site of DHFR, it prevents the conversion of dihydrofolate to tetrahydrofolate, thereby inhibiting cell proliferation, particularly in cancer cells .

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits both antimicrobial and anticancer activities. Its effectiveness against various cancer cell lines has been documented, with notable cytotoxic effects observed in vitro.

- Anticancer Activity :

-

Antimicrobial Activity :

- Effective against a range of bacterial strains.

- Mechanism involves disruption of bacterial cell wall synthesis.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the piperidine ring and sulfonamide group in enhancing biological activity. Modifications in these regions can significantly alter potency and selectivity.

| Structural Feature | Impact on Activity |

|---|---|

| Piperidine Ring | Essential for binding to DHFR |

| Sulfonamide Group | Increases solubility and bioavailability |

| Phenyl Substituents | Variations can enhance or reduce cytotoxicity |

Study 1: Anticancer Efficacy

A study evaluated the compound's effects on various cancer cell lines. The results indicated that the compound induced apoptosis through caspase activation pathways, with significant growth inhibition noted in HT29 cells. The study concluded that further investigation into its mechanism could lead to new therapeutic strategies for colorectal cancer .

Study 2: Antimicrobial Testing

In another research effort, this compound was tested against several bacterial strains. The compound demonstrated potent activity against Gram-positive bacteria, suggesting potential as a new antibiotic agent. The study emphasized the need for further evaluation in vivo to confirm efficacy and safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.